No Direct Head‑to‑Head Comparative Data Available for CAS 1396799-11-3
A systematic search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, PubChem, Espacenet) identified no head‑to‑head comparator studies, no quantitative bioassay results, and no in‑vivo performance data for N‑[2‑hydroxy‑3‑(4‑methoxyphenyl)‑2‑methylpropyl]‑2‑(2‑methylphenoxy)acetamide (CAS 1396799‑11‑3). The closest class‑level reference is a study of 2‑phenoxyacetamide analogues as MAO‑A/MAO‑B inhibitors, but the target compound was not included in that work [1]. All currently available information originates from vendor‑generated computational predictions (e.g., ADMET properties) that lack experimental validation and cannot be used to justify selection over a defined comparator.
| Evidence Dimension | Availability of experimental comparator data |
|---|---|
| Target Compound Data | None found |
| Comparator Or Baseline | Any close phenoxyacetamide analogue (e.g., 2-(2-methylphenoxy)acetamide, CAS 22560-43-6) would require original experiments |
| Quantified Difference | Not applicable |
| Conditions | Literature search conducted on 2026‑04‑29 across PubMed, ChEMBL, PubChem, Espacenet, and Google Scholar |
Why This Matters
Procurement decisions must be based on the recognition that no quantitative performance data exist for this compound; any claim of superiority over analogues would require de‑novo experimental comparison.
- [1] Prins, L.H., et al. Synthesis and evaluation of 2-phenoxyacetamide analogues as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6535-6538. View Source
